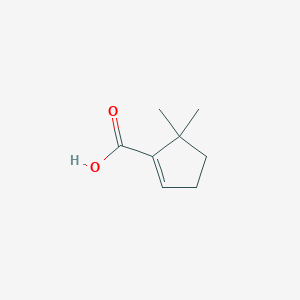
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid
Overview
Description
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is a chemical compound with the CAS Number: 154222-75-0 . It has a molecular weight of 140.18 and is typically found in powder form . This compound is used in various scientific research studies due to its unique properties. It finds applications in organic synthesis and drug discovery.
Molecular Structure Analysis
The molecular formula of this compound is C8H12O2 . The structure consists of a cyclopentene ring with two methyl groups attached to one of the carbon atoms and a carboxylic acid group attached to another carbon atom in the ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Addition Reactions with Carboxylic Acids
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid undergoes addition reactions with various carboxylic acids. This includes a study demonstrating the addition of carboxylic acids to its related compound (1S)-5,5-Dimethylbicyclo[2.2.1]hept-2-ene. Protonation induces Wagner-Meerwein rearrangement and hydride shifts, a process which is influenced by the polarity of the acid used (Kirmse & Brandt, 1984).
Esterification with Dimethyl Carbonate
This compound is relevant in the esterification process using dimethyl carbonate. A study on the nucleophilic catalysis for carboxylic acid esterification highlights the significance of such reactions in creating esters with acid-sensitive functionalities (Shieh, Dell, & Repič, 2002).
Reactions with Cyclic 1,3-Diketones
Research also shows the interaction of related compounds with cyclic 1,3-diketones, leading to the formation of rearranged adducts. These reactions typically involve an addition followed by ring cleavage and transfer of an acyl group, demonstrating complex chemical transformations (Vittorelli et al., 1974).
Synthesis of Enantiomerically Pure Compounds
The compound is also instrumental in synthesizing enantiomerically pure cyclopent-2-ene-1-carboxylic acids. This involves asymmetric Pd-catalyzed allylic alkylations leading to high optical purity products, which are crucial in the synthesis of various organic molecules (Seemann, Schöller, Kudis, & Helmchen, 2003).
Microwave-Accelerated Esterification
In a more environmentally friendly approach, microwave-accelerated esterification of carboxylic acids with dimethyl carbonate is also associated with this compound. This technique combines chemical and physical means for efficient esterification, suitable for large-scale applications (Shieh, Dell, & Repič, 2002).
Amide Formation Mechanism
The mechanism of amide formation between carboxylic acid and amine in aqueous media is another area where this compound finds relevance. This research is vital in bioconjugation processes, where understanding the interactions at the molecular level is crucial (Nakajima & Ikada, 1995).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage/eye irritation . The compound may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5,5-dimethylcyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)5-3-4-6(8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPSEEUGTLAWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




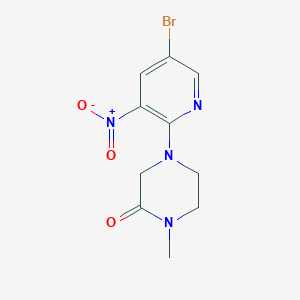
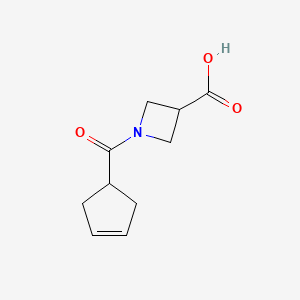
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)
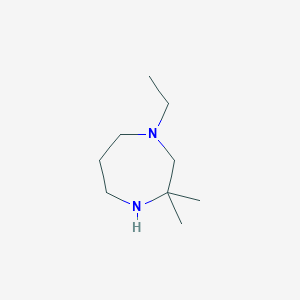
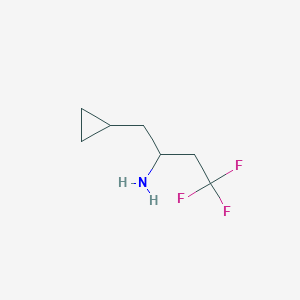
![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)
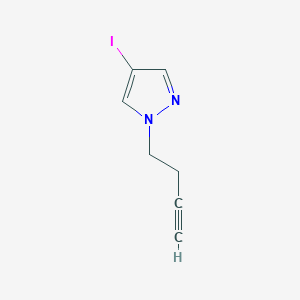
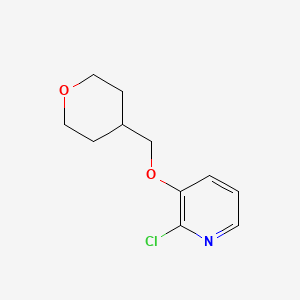

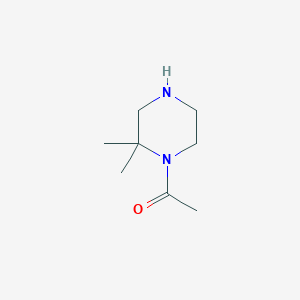
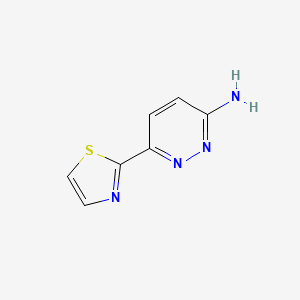
![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)
![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)